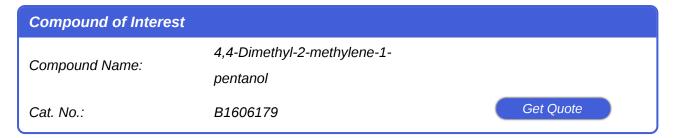


Spectroscopic Data of 4,4-Dimethyl-2-methylene-1-pentanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4,4-dimethyl-2-methylene-1-pentanol**, a valuable organic compound in various research and development applications. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide also outlines detailed, standardized experimental protocols for acquiring such data, serving as a practical resource for researchers. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Additionally, logical workflows and molecular structures are visualized using Graphviz diagrams to enhance understanding.

Introduction

4,4-Dimethyl-2-methylene-1-pentanol is an unsaturated alcohol with a unique structural arrangement, making it a molecule of interest in synthetic organic chemistry and materials science. Its spectroscopic characterization is fundamental for its identification, purity assessment, and for understanding its chemical behavior. This guide aims to fill the current gap in publicly available experimental data by providing reliable predicted spectroscopic information and standardized methodologies for its empirical determination.



Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for **4,4-dimethyl-2-methylene-1-pentanol**. This data has been generated based on established principles of spectroscopic interpretation and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are detailed below. The atom numbering in the tables corresponds to the structure shown in Figure 2.

Table 1: Predicted ¹H NMR Spectroscopic Data for **4,4-Dimethyl-2-methylene-1-pentanol**

Atom Number	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (Hz)
1	~3.6 - 3.8	t	1H	J = ~5-7
3	~4.1	S	2H	-
5	~2.1	S	2H	-
6	~5.0	S	1H	-
6'	~4.8	S	1H	-
8	~0.9	S	9H	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4,4-Dimethyl-2-methylene-1-pentanol**



Atom Number	Chemical Shift (ppm)
1	~65
2	~150
3	-
4	~32
5	~50
6	~110
7	~30
8	~29

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for **4,4-dimethyl-2-methylene-1-pentanol** are listed in Table 3.

Table 3: Predicted IR Spectroscopic Data for **4,4-Dimethyl-2-methylene-1-pentanol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~3350	Strong, Broad	О-Н	Stretching
~3080	Medium	=C-H	Stretching
~2960	Strong	C-H (sp³)	Stretching
~1650	Medium	C=C	Stretching
~1050	Strong	C-O	Stretching
~890	Strong	=CH ₂	Bending (out-of-plane)

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for **4,4-dimethyl-2-methylene-1-pentanol** are presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for 4,4-Dimethyl-2-methylene-1-pentanol

m/z	Relative Intensity (%)	Proposed Fragment
128	Moderate	[M] ⁺ (Molecular Ion)
113	Low	[M - CH ₃]+
97	Moderate	[M - OCH₃] ⁺
71	High	[M - C4H9] ⁺
57	Very High	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of liquid **4,4-dimethyl-2-methylene-1-pentanol**.

Materials:

- 4,4-Dimethyl-2-methylene-1-pentanol (5-20 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated chloroform (CDCl3) or other suitable deuterated solvent
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:



- Sample Preparation: Accurately weigh the required amount of **4,4-dimethyl-2-methylene-1-pentanol** and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]
- Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a 5 mm NMR tube.
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
- Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using a standard pulse program.
 A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary compared to the ¹H spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H spectrum and identify the multiplicities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid **4,4-dimethyl-2-methylene-1-pentanol**.

Materials:

- 4,4-Dimethyl-2-methylene-1-pentanol
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or other suitable cleaning solvent
- · Lint-free wipes



Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of 4,4-dimethyl-2-methylene-1-pentanol onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition: Acquire the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[1]
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass spectrum and retention time of **4,4-dimethyl-2-methylene-1- pentanol**.

Materials:

- 4,4-Dimethyl-2-methylene-1-pentanol
- A suitable volatile solvent (e.g., dichloromethane or hexane)
- GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)
- Autosampler vials with septa

Procedure:

• Sample Preparation: Prepare a dilute solution of **4,4-dimethyl-2-methylene-1-pentanol** in the chosen volatile solvent (e.g., 1 mg/mL).

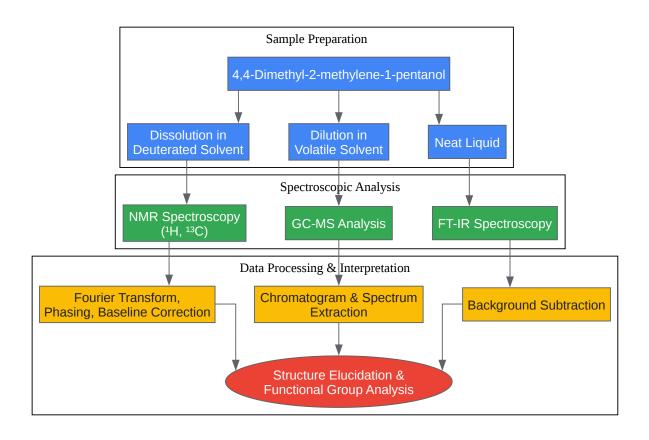


- Instrument Setup: Set the GC oven temperature program, injector temperature, and carrier gas flow rate. Set the mass spectrometer to scan over an appropriate mass range (e.g., m/z 40-300) in electron ionization (EI) mode.
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC inlet using an autosampler.
- Separation and Detection: The compound will be vaporized in the injector, separated on the GC column based on its boiling point and polarity, and then enter the mass spectrometer for ionization and detection.
- Data Analysis: Identify the peak corresponding to **4,4-dimethyl-2-methylene-1-pentanol** in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the molecular structure of **4,4-dimethyl-2-methylene-1-pentanol**.

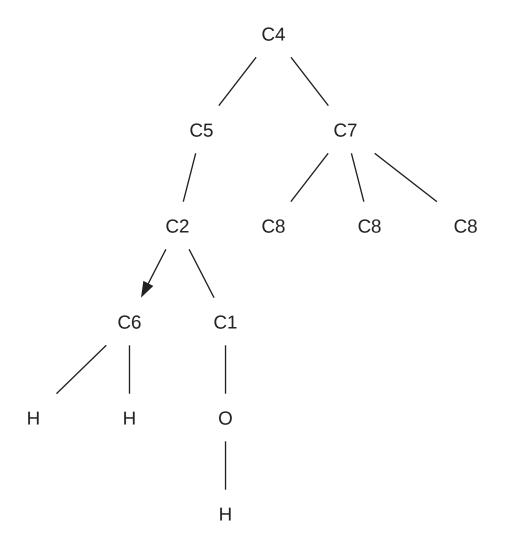




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Caption: Workflow for Spectroscopic Analysis.





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Caption: Structure of **4,4-Dimethyl-2-methylene-1-pentanol** with Atom Numbering.

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References

• 1. drawellanalytical.com [drawellanalytical.com]



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